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molecular formula C8H13N3 B8549826 3-Amino-3-cyano-1-cyclopropyl-pyrrolidine

3-Amino-3-cyano-1-cyclopropyl-pyrrolidine

Cat. No. B8549826
M. Wt: 151.21 g/mol
InChI Key: LWCHRAWQPIAFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756372B2

Procedure details

1-Cyclopropylmethyl-pyrrolidin-3-one (6.1 g, 44 mmol, 1.0 equiv), NaCN (2.4 g, 48 mmol, 1.1 equiv) and NH4Cl (2.6 g, 48 mmol, 1.1 equiv) were mixed in 88 mL of 2 M NH3 in MeOH, and the resulting mixture was refluxed for 2 h at which time another 88 mL of 2 M NH3 in MeOH was added followed by another 2 h at reflux. The reaction mixture was cooled, filtered, concentrated, and taken up in 100 mL of CH2Cl2. The mixture was filtered a second time and concentrated to a red oil (5.9 g) which was used without further purification.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
88 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
88 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]2[CH2:9][CH2:8][C:7](=O)[CH2:6]2)[CH2:3]C1.[C-:11]#[N:12].[Na+].[NH4+:14].[Cl-]>N.CO>[NH2:14][C:7]1([C:11]#[N:12])[CH2:8][CH2:9][N:5]([CH:4]2[CH2:1][CH2:3]2)[CH2:6]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
C1(CC1)CN1CC(CC1)=O
Name
Quantity
2.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
2.6 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
88 mL
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
88 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered a second time
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red oil (5.9 g) which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1(CN(CC1)C1CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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